molecular formula C18H15N3O B2957872 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 372090-04-5

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2957872
CAS No.: 372090-04-5
M. Wt: 289.338
InChI Key: QIJNNEZJLQWHQW-UHFFFAOYSA-N
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Description

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system that includes a pyrimidine ring and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from indole derivatives. One common method involves the cyclization of indole-2-carboxylic derivatives through intramolecular N–H/C–H coupling, facilitated by a catalyst such as iron . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidoindole scaffold.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted pyrimidoindoles, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific ring fusion and the presence of a phenethyl group, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18-17-16(14-8-4-5-9-15(14)20-17)19-12-21(18)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNNEZJLQWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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